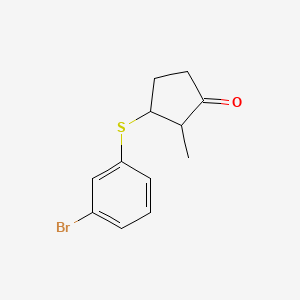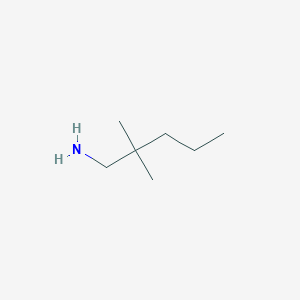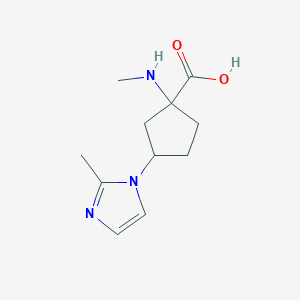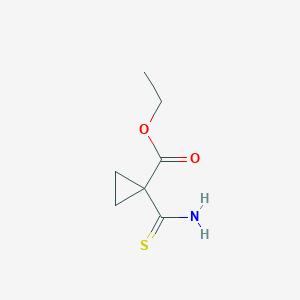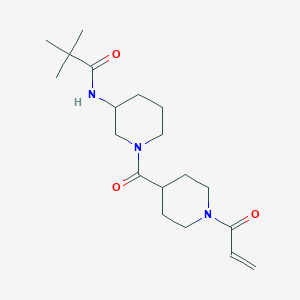
N-(1-(1-Acryloylpiperidine-4-carbonyl)piperidin-3-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide is a complex organic compound that features a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring and subsequent functionalization to introduce the propanamide group. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-1,3-propanediol: This compound has a similar structural motif but lacks the piperidine ring.
N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine: This compound has a similar amine group but differs in the overall structure.
Uniqueness
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H31N3O3 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide |
InChI |
InChI=1S/C19H31N3O3/c1-5-16(23)21-11-8-14(9-12-21)17(24)22-10-6-7-15(13-22)20-18(25)19(2,3)4/h5,14-15H,1,6-13H2,2-4H3,(H,20,25) |
InChI Key |
UOBHFSVKKCTNCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


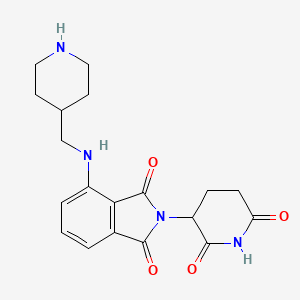
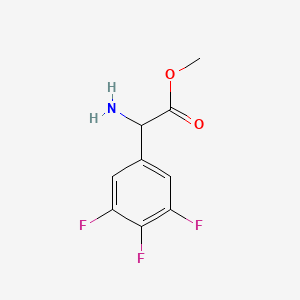
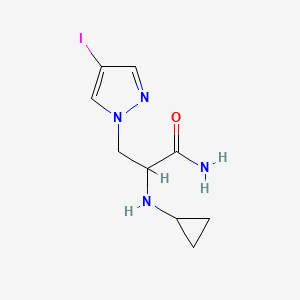
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)

